
Chromium picolinate
Overview
Description
Chromium picolinate is a chemical compound that combines the essential mineral chromium with picolinic acid. Chromium is a trace mineral that plays a crucial role in various physiological processes, including glucose metabolism and insulin sensitivity. Picolinic acid acts as a chelating agent, enhancing the body’s ability to absorb and utilize chromium. This compound is widely used as a dietary supplement to support healthy blood sugar levels, aid in weight management, and promote cardiovascular health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chromium picolinate typically involves the oxidation of 2-picoline to 2-pyridine carboxylic acid using an aqueous oxidizing agent under high temperature and pressure conditions. The reaction is carried out at temperatures between 200-240°C and pressures of 2.5-4.2 MPa. The pH is adjusted to 4.5-6.0 during the oxidation reaction. After the oxidation, the 2-pyridine carboxylic acid is complexed with chromium sulfate under normal pressure at temperatures of 85-90°C and a pH of 2.0-3.0. The final product is obtained through crystallization, centrifugation, washing, and drying .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to maintain the required temperature and pressure conditions. The reaction mixture is continuously monitored and adjusted to ensure optimal yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Chromium picolinate undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: this compound can be reduced back to its elemental form or lower oxidation states.
Substitution: The picolinic acid ligands can be substituted with other ligands under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Various ligands such as ammonia, ethylenediamine.
Major Products Formed:
Oxidation Products: Higher oxidation states of chromium compounds.
Reduction Products: Elemental chromium or lower oxidation state chromium compounds.
Substitution Products: Chromium complexes with different ligands
Scientific Research Applications
Metabolic Health
Glucose Metabolism and Insulin Sensitivity
Chromium picolinate is primarily recognized for its role in enhancing glucose metabolism and improving insulin sensitivity. A systematic review highlighted that this compound supplementation could lead to significant improvements in glycemic control, particularly in individuals with type 2 diabetes mellitus. In a meta-analysis of 15 clinical trials involving 1,690 subjects, this compound supplementation was associated with reduced blood glucose and insulin levels, as well as improved lipid profiles .
Table 1: Summary of Clinical Studies on this compound for Diabetes Management
Weight Management and Body Composition
This compound has also been investigated for its effects on weight management. Some studies suggest that it may help reduce body fat and increase lean muscle mass. For instance, a study involving swimmers showed that supplementation with this compound significantly increased lean body mass compared to a placebo group . However, results can vary based on individual factors and study design.
Cardiovascular Health
The compound has been studied for its potential cardiovascular benefits. Research indicates that this compound may improve serum lipid parameters, which are crucial for cardiovascular health. While some studies report positive outcomes in cholesterol and triglyceride levels following supplementation, others indicate no significant changes .
Psychological Effects
Emerging evidence suggests that this compound may influence mood and behavior. Some studies have explored its potential role in managing symptoms of depression and anxiety, although the findings are still inconclusive and warrant further investigation .
Case Studies
Case Study: Type 1 Diabetes Management
A notable case involved a 28-year-old woman with long-standing type 1 diabetes who experienced significant improvements in her glycosylated hemoglobin levels after initiating this compound supplementation at a dosage of 200 micrograms three times daily . This case underscores the potential of this compound in managing glycemic control in diabetic patients.
Case Study: Weight Loss in Athletes
In another study involving athletes, participants who received this compound showed enhanced body composition changes compared to those on a placebo, suggesting its role as an adjunct to exercise regimens aimed at weight loss .
Mechanism of Action
Chromium picolinate exerts its effects primarily by enhancing insulin sensitivity. Chromium ions bind to an oligopeptide called chromodulin, which then binds to the insulin receptor, promoting insulin action. This enhances glucose uptake by cells, leading to better blood sugar control. Additionally, this compound has antioxidant properties, reducing oxidative stress and inflammation in the body .
Comparison with Similar Compounds
Zinc Picolinate: Similar to chromium picolinate, zinc picolinate combines zinc with picolinic acid. It is used as a dietary supplement to support immune function and overall health.
Chromium Chloride: Another form of chromium supplement, but with different bioavailability and absorption characteristics.
Chromium Nicotinate: Combines chromium with nicotinic acid and is used for similar purposes as this compound.
Uniqueness of this compound: this compound is unique due to its high bioavailability and effectiveness in enhancing insulin sensitivity. The picolinic acid component significantly improves the absorption and utilization of chromium in the body compared to other chromium compounds .
Biological Activity
Chromium picolinate (CrPic) is a compound that combines chromium with picolinic acid, enhancing the bioavailability of chromium. This compound has garnered attention for its potential effects on glucose metabolism, insulin sensitivity, and lipid profiles. This article explores the biological activity of this compound, supported by case studies and research findings.
Chromium plays a crucial role in carbohydrate and lipid metabolism. It is believed to enhance insulin action by:
- Increasing insulin receptor sensitivity : Chromium may improve the binding of insulin to its receptors, facilitating glucose uptake by cells.
- Activating insulin signaling pathways : this compound may influence the phosphorylation of insulin receptor substrates, enhancing glucose transport.
Glucose Metabolism
Several studies have evaluated the impact of this compound on glucose metabolism:
- Diabetes Management : In a study involving 180 adults with type 2 diabetes, participants receiving 1,000 µg/day of this compound showed significantly lower fasting serum glucose levels compared to those on placebo .
- Metabolic Syndrome : A systematic review indicated that this compound supplementation positively affects glucose control and oxidative stress in individuals with metabolic syndrome .
- Insulin Sensitivity : A randomized controlled trial found no significant improvement in insulin sensitivity among older adults supplemented with 1,000 µg/day of this compound over eight weeks .
Lipid Profile
The effects of this compound on lipid profiles have been mixed:
- A study involving women with polycystic ovary syndrome (PCOS) reported a significant reduction in serum triglycerides and total cholesterol after supplementation with 200 µg/day of this compound .
- Conversely, another trial found no significant changes in lipid levels among participants receiving 600 µg/day for four months .
Protective Effects Against Diabetic Nephropathy
A notable study investigated the renal protective effects of this compound in diabetic nephropathy (DN) rat models. The results indicated:
- Decreased blood glucose and serum insulin levels.
- Reduced levels of blood urea nitrogen (BUN) and serum creatinine.
- Improvement in oxidative stress markers, including increased activity of superoxide dismutase (SOD) and catalase (CAT) .
Long-term Safety and Efficacy
The European Food Safety Authority (EFSA) conducted long-term studies assessing the safety of this compound. They concluded that while there is some evidence suggesting potential genotoxicity at high concentrations, overall carcinogenic risk remains unclear . The established No Observed Adverse Effect Level (NOAEL) was set at 2400 mg/kg body weight per day for long-term intake.
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
Study Focus | Sample Size | Dosage | Duration | Key Findings |
---|---|---|---|---|
Diabetes Management | 180 adults | 1000 µg/day | 4 months | Significant reduction in fasting serum glucose |
Insulin Sensitivity | 19 older adults | 1000 µg/day | 8 weeks | No significant changes observed |
PCOS Lipid Profile | 40 women | 200 µg/day | Variable | Significant decrease in triglycerides and cholesterol |
Diabetic Nephropathy | Rat model | Variable | 8 weeks | Reduced blood glucose, improved renal function |
Q & A
Basic Research Questions
Q. What experimental frameworks (e.g., PICOT) are recommended to design studies evaluating chromium picolinate’s metabolic effects in preclinical models?
- Methodological Answer : Use the PICOT framework to define:
- Population (e.g., Drosophila melanogaster or mammalian models with induced insulin resistance),
- Intervention (this compound dosage, administration route),
- Comparison (placebo, chromium chloride, or alternative chromium forms),
- Outcome (glucose uptake, HbA1c levels, oxidative stress markers),
- Time (acute vs. chronic exposure).
This structure ensures specificity in hypothesis testing and reproducibility . For example, studies on type 2 diabetes models should standardize HbA1c measurements at 2- and 4-month intervals to align with clinical trial designs .
Q. How do researchers determine optimal this compound dosages for in vivo studies while avoiding toxicity thresholds?
- Methodological Answer : Conduct dose-response studies with escalating doses (e.g., 100–1,000 µg Cr/kg) and monitor outcomes like pupation success (in Drosophila) or insulin sensitivity (in mammals). Toxicity thresholds are identified via endpoints such as lethal mutations (e.g., 260 µg Cr/kg in Drosophila) or oxidative damage markers . Always include a control group receiving chromium chloride to isolate picolinate-specific effects .
Q. What are the standard methodologies for assessing this compound’s impact on lipid and glucose metabolism?
- Methodological Answer : Use dual methodologies:
- Biochemical assays : Measure fasting glucose, insulin, and cholesterol levels (e.g., via ELISA or spectrophotometry) at fixed intervals .
- Genetic/developmental endpoints : In model organisms, track pupation rates, eclosion success, and X-linked lethal mutations to assess developmental toxicity .
Report data in comparative tables (e.g., HbA1c reductions at 4 months: 8.5% placebo vs. 6.6% high-dose this compound ).
Advanced Research Questions
Q. How can contradictory findings on this compound’s efficacy (e.g., beneficial vs. adverse outcomes) be reconciled across studies?
- Methodological Answer : Perform systematic reviews with subgroup analyses to identify confounding variables:
- Model specificity : Benefits in diabetic mammals (e.g., improved insulin sensitivity ) vs. toxicity in Drosophila or null effects in swine reproduction .
- Dosage and bioavailability : Higher doses (19.2 µmol Cr/day) show efficacy in diabetes , while lower doses (260 µg Cr/kg) cause developmental arrest in insects .
- Experimental duration : Short-term studies (28 days) may miss chronic effects . Use meta-regression to evaluate dose-time-response relationships .
Q. What statistical approaches are critical for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer :
- Data type identification : Classify outcomes as continuous (e.g., glucose levels), ordinal (e.g., sterility rates), or categorical (e.g., pupation success/failure) .
- Non-parametric tests : Use Kruskal-Wallis for non-normal distributions in small-sample studies (e.g., Drosophila lethal mutations ).
- Multivariate regression : Control for covariates like baseline HbA1c or dietary chromium intake in human trials .
Q. How should researchers address ethical and reproducibility challenges in this compound trials?
- Methodological Answer :
- Ethical protocols : For human studies, ensure informed consent and monitor adverse events (e.g., oxidative stress via plasma malondialdehyde ).
- Reproducibility : Adhere to Beilstein Journal guidelines:
- Detail synthesis protocols (e.g., purity ≥95% for this compound).
- Provide raw data in supplementary files (e.g., egg cholesterol levels in hens ).
- Cross-validate findings using alternative models (e.g., murine vs. swine metabolic responses) .
Q. Data Contradiction and Validation
Q. What strategies validate this compound’s mechanism of action when in vitro and in vivo data conflict?
- Methodological Answer :
- Mechanistic triangulation : Combine in vitro (e.g., reactive oxygen species assays ) with in vivo insulin receptor phosphorylation assays.
- Isotopic tracing : Use stable chromium isotopes (e.g., ⁵³Cr) to track tissue-specific uptake and excretion patterns.
- Knockout models : Evaluate glucose metabolism in Drosophila with antioxidant gene knockouts to isolate picolinate’s pro-oxidant effects .
Q. How can time-dependent variability in this compound’s effects be accounted for in longitudinal studies?
- Methodological Answer :
- Time-series analysis : Measure outcomes at fixed intervals (e.g., 0, 2, and 4 months in diabetes trials ).
- Cohort stratification : Segment data by exposure duration (e.g., acute [<28 days] vs. chronic [>3 months]).
- Survival analysis : Use Kaplan-Meier curves for developmental toxicity endpoints (e.g., pupal arrest rates over time ).
Q. Tables for Key Findings
Properties
CAS No. |
14639-25-9 |
---|---|
Molecular Formula |
C18H12CrN3O6 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
chromium(3+);pyridine-2-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChI Key |
CBDQOLKNTOMMTL-UHFFFAOYSA-K |
SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3] |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3] |
Appearance |
Solid powder |
Key on ui other cas no. |
14639-25-9 |
physical_description |
Ruby red crystals; Soluble in water at 1 ppm at 20 deg C; [ACGIH] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-pyridine carboxylic acid 2-pyridinecarboxylic acid calcium dipicolinate trihydrate chromium picolinate iron(III) picolinate picolinate picolinic acid picolinic acid, hydrochloride picolinic acid, sodium salt pyridine-2-carboxylic acid zinc picolinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.